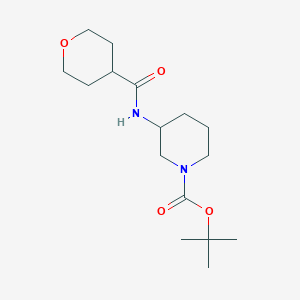
4-(2-Oxopyrrolidin-1-YL)-3-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxopyrrolidin-1-YL)-3-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C11H8F3NO2 It is a heterocyclic compound containing a pyrrolidinone ring and a trifluoromethyl group attached to a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopyrrolidin-1-YL)-3-(trifluoromethyl)benzaldehyde typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)benzaldehyde with trifluoromethylating agents One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under an inert atmosphere
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
4-(2-Oxopyrrolidin-1-YL)-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: 4-(2-Oxopyrrolidin-1-YL)-3-(trifluoromethyl)benzoic acid.
Reduction: 4-(2-Oxopyrrolidin-1-YL)-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Oxopyrrolidin-1-YL)-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(2-Oxopyrrolidin-1-YL)-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the pyrrolidinone ring may interact with specific receptors or enzymes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
4-(2-Oxopyrrolidin-1-yl)benzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)benzaldehyde:
4-(2-Oxopyrrolidin-1-yl)benzoic acid: An oxidized derivative with different chemical behavior and applications.
Uniqueness
4-(2-Oxopyrrolidin-1-YL)-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both the trifluoromethyl group and the pyrrolidinone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H10F3NO2 |
|---|---|
分子量 |
257.21 g/mol |
IUPAC名 |
4-(2-oxopyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)9-6-8(7-17)3-4-10(9)16-5-1-2-11(16)18/h3-4,6-7H,1-2,5H2 |
InChIキー |
QCUWWCKVOMQGKV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B14786325.png)

![2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14786333.png)


![tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14786353.png)


![(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile](/img/structure/B14786373.png)
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B14786379.png)



